Home > Products > Screening Compounds P144644 > Lesogaberan hydrochloride
Lesogaberan hydrochloride -

Lesogaberan hydrochloride

Catalog Number: EVT-10960124
CAS Number:
Molecular Formula: C3H9ClFNO2P+
Molecular Weight: 176.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lesogaberan hydrochloride, also known as AZD-3355, is a synthetic compound developed primarily as a GABA B receptor agonist. It was initially investigated for its potential in treating gastroesophageal reflux disease and has recently been repositioned for the treatment of non-alcoholic steatohepatitis. The compound is characterized by its selective action on GABA B receptors, which are crucial in various physiological processes including modulation of neurotransmission and regulation of motor functions.

Source

Lesogaberan was developed by AstraZeneca, a global biopharmaceutical company. The compound has undergone various clinical evaluations and research studies to assess its efficacy and safety profile in different therapeutic contexts, particularly in gastrointestinal disorders and liver diseases .

Classification

Lesogaberan hydrochloride is classified as a GABA B receptor agonist. Its mechanism of action is similar to that of baclofen, another GABA B receptor agonist, but it is anticipated to have fewer central nervous system side effects, making it a potentially safer alternative for patients .

Synthesis Analysis

Methods

The synthesis of Lesogaberan hydrochloride involves several chemical transformations starting from readily available precursors. The stereoselective synthesis includes:

  1. Starting Material: The synthesis typically begins with the conversion of L-serine or related amino acids.
  2. Fluorination: This step introduces a fluorine atom at specific positions to enhance the pharmacological properties.
  3. Formation of Key Intermediates: Several intermediates are generated through amide bond formations and other coupling reactions.
  4. Final Steps: The final product is obtained through purification processes such as crystallization or chromatography .

Technical Details

The synthesis process may involve the use of protecting groups to ensure selectivity during reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product.

Molecular Structure Analysis

Structure

Lesogaberan hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its molecular formula is C₁₃H₁₈ClN₃O₃S, reflecting its diverse functional groups which contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 307.81 g/mol
  • Chemical Structure: The compound features a sulfonamide group, which is significant for its interaction with GABA B receptors .
Chemical Reactions Analysis

Reactions

Lesogaberan hydrochloride participates in various chemical reactions typical for GABA B receptor agonists, including:

  1. Binding Reactions: It binds selectively to GABA B receptors, leading to downstream signaling effects.
  2. Metabolic Reactions: In vivo studies show that Lesogaberan undergoes metabolic transformations primarily in the liver, impacting its pharmacokinetics and pharmacodynamics .

Technical Details

Research indicates that Lesogaberan's binding affinity is high, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . This high affinity suggests potent activity at low concentrations.

Mechanism of Action

Process

Lesogaberan exerts its therapeutic effects through agonistic action at GABA B receptors. Activation of these receptors leads to:

  1. Inhibition of Neurotransmitter Release: This results in decreased excitability of neurons and reduced muscle spasticity.
  2. Regulation of Fibrogenesis: Recent studies indicate that Lesogaberan can downregulate profibrotic gene expression in hepatic stellate cells, suggesting a role in liver fibrosis management .

Data

Clinical data support that Lesogaberan significantly reduces acid reflux episodes and increases lower esophageal sphincter pressure, demonstrating its efficacy in treating gastroesophageal reflux disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Range: Solutions of Lesogaberan hydrochloride typically exhibit a pH range suitable for physiological conditions.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or light exposure .
Applications

Lesogaberan hydrochloride has several scientific uses:

  1. Gastroesophageal Reflux Disease Treatment: Initially developed for this indication due to its ability to modulate esophageal motility.
  2. Non-Alcoholic Steatohepatitis Management: Recent studies have repositioned Lesogaberan as a potential treatment for liver diseases by targeting fibrogenesis pathways .
  3. Research Tool: Utilized in pharmacological studies aimed at understanding GABAergic signaling pathways and their implications in various diseases.
Synthetic Chemistry and Structural Optimization of Lesogaberan Hydrochloride

Stereoselective Synthetic Pathways for R-Enantiomer Production

Lesogaberan hydrochloride (AZD3355 hydrochloride) is synthesized via stereoselective routes to exclusively produce the pharmacologically active R-enantiomer. The foundational approach involves chiral resolution starting from racemic precursors or asymmetric synthesis using enantioselective catalysts. A documented pathway begins with the conversion of dl-serine into a key α-fluoro-β-amino ester intermediate (Compound 184), achieved through fluorination under controlled conditions to retain stereochemical integrity. Subsequent reduction using lithium borohydride (LiBH₄) yields the corresponding alcohol (Compound 185), followed by hydrogenolytic removal of the benzyl (Bn) protecting group with palladium on carbon (Pd/C) catalysis. tert-Butoxycarbonyl (Boc) protection then furnishes carbamate 186. Critical stereochemical control is introduced at the stage where the alcohol intermediate undergoes Appel iodination with triphenylphosphine and iodine, generating alkyl iodide 187 with inversion of configuration. The final phosphinic acid moiety is installed via reaction with bis(trimethylsilyl) phosphonite, followed by Boc deprotection using ion-exchange chromatography to yield enantiomerically pure R-Lesogaberan [1] [7]. Alternative industrial routes employ chiral auxiliaries or enzymatic resolution to achieve enantiomeric excess (>99% ee), essential for optimal GABAB receptor binding [4].

Key Intermediates: α-Fluoro-β-Amino Ester Derivatives and Phosphinic Acid Analogues

The synthesis hinges on structurally unique intermediates that enable precise pharmacophore assembly:

  • α-Fluoro-β-amino ester derivatives: Serve as chiral building blocks introducing the critical 1,2-amino-fluoride motif. Fluorination enhances metabolic stability and influences the molecule’s dipole moment, impacting receptor affinity. The ester group (-COOR) facilitates solubility during purification while allowing downstream functionalization (e.g., reduction to alcohol) [1].
  • Phosphinic acid analogues: Generated via Michaelis-Arbuzov reaction between alkyl iodides (e.g., Compound 187) and phosphite nucleophiles. Unlike phosphonic acids, phosphinic acids (R-P(=O)(OH)H) act as direct bioisosteres of the GABA carboxylate, enabling ionic interactions with receptor residues while conferring resistance to enzymatic hydrolysis. The P–H bond is retained in Lesogaberan, distinguishing it from bulkier phosphonates [1] [5].

Table 1: Key Intermediates in Lesogaberan Synthesis

IntermediateChemical StructureRole in SynthesisKey Transformation
α-Fluoro-β-amino esterF-CH(NH-Bn)-CH₂-COORChiral scaffold with fluorine & nitrogen functionalityReduction to alcohol; Bn deprotection
Alkyl iodideI-CH₂-CHF-CH₂-N(Boc)₂Electrophile for P–C bond formationArbuzov reaction with phosphite
Phosphinic acid precursor(RO)₂P(=O)-CH₂-CHF-CH₂-NH₂Protected Lesogaberan coreAcid hydrolysis / Deprotection

Structure-Activity Relationship of 2-Substituted 3-Aminopropylphosphinic Acid Derivatives

Systematic SAR studies of 3-aminopropylphosphinic acids reveal stringent requirements for GABAB agonism:

  • Phosphinic acid group: Replacing the -P(=O)(OH)H moiety with carboxylate (-COOH) or methylphosphinate (-P(=O)(OH)CH₃) reduces affinity >100-fold. The phosphinic acid’s zwitterionic character and optimal pKₐ (~5.5) mimic GABA’s physiological ionization state, facilitating ionic bonds with Arg/Lys residues in the binding pocket [1] [5].
  • Stereochemistry: The R-configuration at C2 (bearing fluorine) is indispensable. S-Lesogaberan exhibits >170-fold lower affinity (Kᵢ > 1 μM vs. 5.1 nM for R-form), attributable to misalignment with chiral receptor subpockets [5] [7].
  • C2 Fluorine substitution: Fluorine at C2 enhances membrane permeability and metabolic stability versus non-halogenated analogues. However, bulkier halogens (Cl, Br) diminish potency due to steric clash. Fluorine’s electronegativity also polarizes C–H bonds, potentially stabilizing bioactive conformations [1] [4].
  • β-Amino group: Primary amines (-NH₂) are optimal. Methylation or acylation abolishes activity, disrupting essential salt-bridge interactions with Asp/Glu residues [5].

Table 2: SAR of Key Lesogaberan Analogues

Structural ModificationAffinity (Kᵢ or EC₅₀)Receptor ActivityRationale
R-Lesogaberan (P(=O)(OH)H, F)5.1 nM (rat GABAB)Full agonistOptimal fit in orthosteric site
S-Lesogaberan>1 μMWeak partial agonistStereochemical mismatch
Des-fluoro analogue98 nMPartial agonistLoss of dipole & conformational control
Carboxylate bioisostere850 nMAntagonistAltered charge distribution
Methylphosphinate (P(=O)(OH)CH₃)210 nMPartial agonistSteric bulk disrupts H-bond network

Molecular Modifications for Enhanced GABAB Receptor Binding Affinity

Strategic modifications refined Lesogaberan’s receptor engagement:

  • Phosphinic acid bioisosterism: Unlike Baclofen’s carboxylic acid, Lesogaberan’s phosphinic acid forms stronger bidentate hydrogen bonds with Ser²⁶⁹ and Asn²⁷⁰ in the GABAB1 subunit. Computational docking confirms this interaction anchors the ligand deeper within the orthosteric cleft, increasing residence time [4] [5].
  • Fluorine-enabled conformation: The C2 fluorine imposes a gauche conformation between the P-C-C-F backbone, aligning the phosphinic acid and ammonium groups similarly to GABA’s extended conformation. Nuclear magnetic resonance (NMR) studies show this conformation is ~5 kcal/mol more stable than alternatives, pre-organizing the molecule for receptor binding [1] [7].
  • Peripheral restriction: Lesogaberan incorporates a zwitterionic pharmacophore at physiological pH, limiting blood-brain barrier penetration. This mitigates central nervous system side effects (e.g., sedation) while preserving peripheral inhibition of transient lower esophageal sphincter relaxations (TLESRs). Molecular weight (<350 Da) and polar surface area (~80 Ų) balance target engagement with desired peripherally-restricted distribution [1] [5].
  • Chirality optimization: Late-stage resolution ensures the R-enantiomer’s dominance. Catalytic asymmetric hydrogenation using chiral ruthenium-BINAP complexes achieves enantiomeric ratios >99:1, critical for avoiding GABAA off-target effects (Kᵢ = 1.4 μM) [4] [7].

Lesogaberan’s EC₅₀ of 8.6 nM at human recombinant GABAB receptors underscores the success of these optimizations, combining phosphinic acid bioisosterism, fluorine stereoelectronics, and stereochemical precision to achieve sub-nanomolar affinity [5].

Properties

Product Name

Lesogaberan hydrochloride

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;hydrochloride

Molecular Formula

C3H9ClFNO2P+

Molecular Weight

176.53 g/mol

InChI

InChI=1S/C3H7FNO2P.ClH/c4-3(1-5)2-8(6)7;/h3H,1-2,5H2;1H/p+1/t3-;/m1./s1

InChI Key

CJVIVHIKWIZWOJ-AENDTGMFSA-O

Canonical SMILES

C(C(C[P+](=O)O)F)N.Cl

Isomeric SMILES

C([C@H](C[P+](=O)O)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.